

A Guide to the Spectroscopic Characterization of 1-Phenylpiperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Phenylpiperazin-2-one hydrochloride

Cat. No.: B1289406

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylpiperazin-2-one hydrochloride is a versatile chemical intermediate with significant potential in pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents.^[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for **1-Phenylpiperazin-2-one hydrochloride**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific salt, this guide leverages established principles of spectroscopic interpretation and data from closely related analogues to present a robust predictive analysis. This document is intended to serve as a valuable resource for researchers in identifying and characterizing this compound, thereby facilitating its application in drug discovery and organic synthesis.

Molecular Structure and its Spectroscopic Implications

1-Phenylpiperazin-2-one hydrochloride possesses a unique molecular architecture that dictates its spectroscopic behavior. The structure comprises a phenyl ring attached to a piperazin-2-one moiety. The presence of a carbonyl group within the piperazine ring introduces

an amide functionality, which significantly influences the electronic environment of the molecule compared to its parent compound, 1-phenylpiperazine. Furthermore, as a hydrochloride salt, the secondary amine in the piperazinone ring is expected to be protonated, leading to characteristic spectroscopic signatures.

Molecular Structure of **1-Phenylpiperazin-2-one Hydrochloride**

Caption: Structure of **1-Phenylpiperazin-2-one Hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ^1H and ^{13}C NMR spectra of **1-Phenylpiperazin-2-one hydrochloride**.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the piperazinone ring. The hydrochloride form will likely lead to a broad, exchangeable signal for the N-H proton.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Integration
Phenyl H (ortho)	7.0 - 7.2	d or m	2H
Phenyl H (meta)	7.3 - 7.5	t or m	2H
Phenyl H (para)	6.9 - 7.1	t or m	1H
$-\text{CH}_2\text{-C=O}$	3.5 - 3.8	s	2H
$-\text{N-CH}_2-$	3.2 - 3.5	t	2H
$-\text{CH}_2\text{-NH}^+$	3.0 - 3.3	t	2H
$\text{N}^+\text{-H}$	9.0 - 11.0	br s	1H

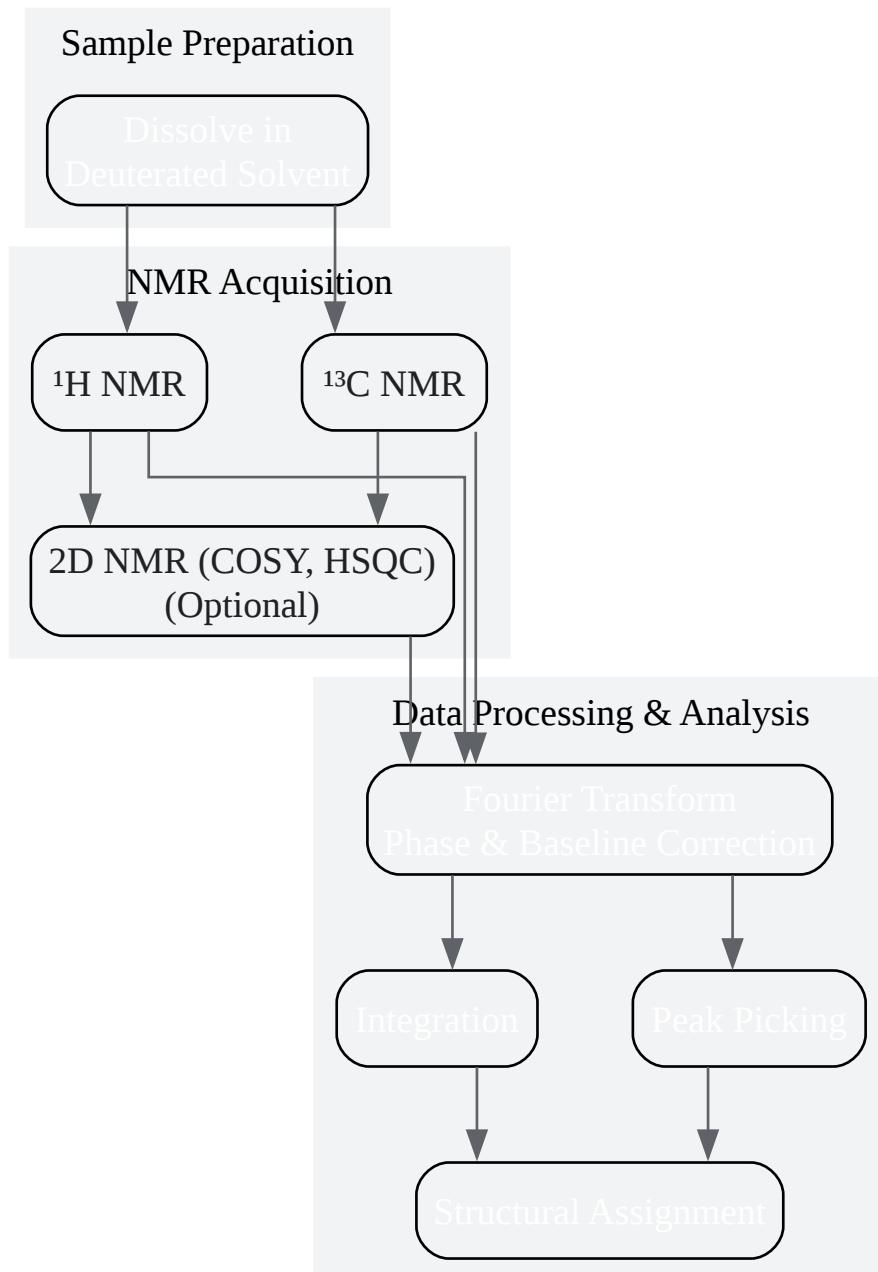
Rationale for Predicted ^1H NMR Shifts:

- Aromatic Protons: The signals for the phenyl group protons are expected in the aromatic region (δ 6.9-7.5 ppm). Their exact shifts and multiplicities will depend on the electronic effects of the piperazinone substituent.
- Piperazinone Protons:
 - The methylene protons adjacent to the carbonyl group (-CH₂-C=O) are expected to be deshielded and appear as a singlet around δ 3.5-3.8 ppm.
 - The methylene protons adjacent to the phenyl-substituted nitrogen (-N-CH₂-) and the protonated nitrogen (-CH₂-NH⁺-) are anticipated to appear as triplets in the δ 3.0-3.5 ppm range.
- N-H Proton: The proton on the positively charged nitrogen is expected to be significantly deshielded and appear as a broad singlet at a downfield shift (δ 9.0-11.0 ppm). This signal would be exchangeable with D₂O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. A key diagnostic signal will be the resonance of the carbonyl carbon.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Amide)	165 - 175
Phenyl C (ipso)	145 - 150
Phenyl C (ortho)	115 - 120
Phenyl C (meta)	128 - 132
Phenyl C (para)	120 - 125
-CH ₂ -C=O	50 - 55
-N-CH ₂ -	45 - 50
-CH ₂ -NH ⁺ -	40 - 45


Rationale for Predicted ^{13}C NMR Shifts:

- **Carbonyl Carbon:** The amide carbonyl carbon is expected to resonate in the typical downfield region for such functionalities, between δ 165-175 ppm.
- **Aromatic Carbons:** The aromatic carbons will show distinct signals based on their position relative to the nitrogen substituent.
- **Aliphatic Carbons:** The methylene carbons of the piperazinone ring will appear in the aliphatic region, with their chemical shifts influenced by the adjacent heteroatoms and the carbonyl group.

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **1-Phenylpiperazin-2-one hydrochloride** in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
- **Instrumentation:** Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- **^1H NMR Acquisition:**
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - To confirm the N-H proton, perform a D₂O exchange experiment.
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A DEPT-135 experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

Workflow for NMR Data Acquisition and Analysis

[Click to download full resolution via product page](#)

Caption: NMR Data Acquisition and Analysis Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **1-Phenylpiperazin-2-one hydrochloride** is expected to be dominated by absorptions from the amide group, the aromatic ring, and the ammonium salt.

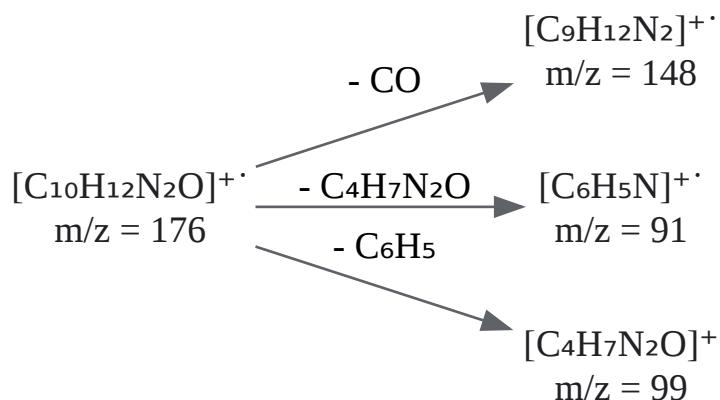
Vibrational Mode	Predicted Frequency Range (cm ⁻¹)	Intensity
N ⁺ -H Stretch	2400 - 2800	Broad, Strong
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C=O Stretch (Amide)	1660 - 1690	Strong
C=C Stretch (Aromatic)	1450 - 1600	Medium to Strong
C-N Stretch	1100 - 1300	Medium

Rationale for Predicted IR Absorptions:

- N⁺-H Stretch: The stretching vibration of the N⁺-H bond in the ammonium salt is expected to appear as a broad and strong absorption in the 2400-2800 cm⁻¹ region.
- C=O Stretch: A strong absorption band between 1660-1690 cm⁻¹ is characteristic of the carbonyl group in a six-membered ring amide.
- Aromatic C=C and C-H Stretches: The phenyl group will give rise to characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H stretching bands above 3000 cm⁻¹.

Experimental Protocol: IR Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
 - ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).


Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data:

- Molecular Ion (M^+): For the free base (1-Phenylpiperazin-2-one), the expected molecular ion peak would be at $m/z = 176.1$. For the hydrochloride salt, the free base is typically observed in the mass spectrum.
- Major Fragmentation Pathways:
 - Loss of CO, resulting in a fragment at $m/z = 148$.
 - Cleavage of the piperazinone ring, leading to various smaller fragments.
 - Fragmentation of the phenyl group.

Fragmentation Pathway of 1-Phenylpiperazin-2-one

[Click to download full resolution via product page](#)

Caption: Predicted Fragmentation Pathway.

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
- **Ionization:** Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is generally preferred for polar molecules like hydrochloride salts.
- **Mass Analysis:** Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of **1-Phenylpiperazin-2-one hydrochloride**. By understanding these expected spectroscopic features, researchers can more confidently identify and characterize this important pharmaceutical intermediate. The provided protocols offer a standardized approach to acquiring high-quality spectroscopic data. While this guide is based on sound scientific principles and data from analogous structures, experimental verification remains crucial for definitive structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Piperazine, 1-phenyl- [webbook.nist.gov]
- To cite this document: BenchChem. [A Guide to the Spectroscopic Characterization of 1-Phenylpiperazin-2-one Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1289406#spectroscopic-data-nmr-ir-ms-of-1-phenylpiperazin-2-one-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com